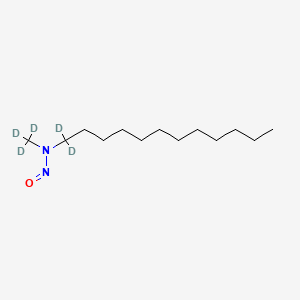

N-Nitroso-N-methyl-N-dodecylamine-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H28N2O |

|---|---|

Molecular Weight |

233.40 g/mol |

IUPAC Name |

N-(1,1-dideuteriododecyl)-N-(trideuteriomethyl)nitrous amide |

InChI |

InChI=1S/C13H28N2O/c1-3-4-5-6-7-8-9-10-11-12-13-15(2)14-16/h3-13H2,1-2H3/i2D3,13D2 |

InChI Key |

QPUKANZXOGADOB-XYIWAQBCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])CCCCCCCCCCC)N=O |

Canonical SMILES |

CCCCCCCCCCCCN(C)N=O |

Origin of Product |

United States |

Foundational & Exploratory

The Carcinogenic Potential of N-Nitrosamine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carcinogenic potential of N-nitrosamine compounds, a class of potent genotoxic agents of significant concern in the pharmaceutical, food, and environmental sectors. This document details their mechanism of action, metabolic activation, and the formation of DNA adducts, which are critical events in the initiation of carcinogenesis. Furthermore, it outlines key experimental protocols for assessing their carcinogenic risk and presents quantitative data on the potency of various N-nitrosamines.

Mechanism of Carcinogenic Action

N-nitrosamine compounds are not directly carcinogenic but require metabolic activation to exert their genotoxic effects.[1] This bioactivation process, primarily mediated by cytochrome P450 (CYP) enzymes, transforms the relatively inert parent compound into a highly reactive electrophilic species.[1][2]

The carcinogenic process initiated by N-nitrosamines can be summarized in the following key stages:

-

Metabolic Activation: The initial and rate-limiting step is the enzymatic α-hydroxylation of the N-nitrosamine by CYP enzymes, predominantly CYP2E1 and CYP2A6, which occurs mainly in the liver but also in other tissues.[1]

-

Formation of Unstable Intermediates: The resulting α-hydroxynitrosamine is an unstable intermediate that undergoes spontaneous decomposition.[1]

-

Generation of Electrophilic Diazonium Ions: This decomposition leads to the formation of highly reactive diazonium ions.[1]

-

DNA Adduct Formation: These electrophilic diazonium ions readily react with nucleophilic sites on DNA bases, forming covalent DNA adducts.[1][3] Common adducts include O⁶-methylguanine and N⁷-methylguanine.[2]

-

Initiation of Carcinogenesis: If not repaired by cellular DNA repair mechanisms, these DNA adducts can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes, such as oncogenes and tumor suppressor genes, thereby initiating the process of cancer.[3][4]

Signaling Pathways in N-Nitrosamine Induced Carcinogenesis

The genotoxic stress and mutations caused by N-nitrosamines can dysregulate key cellular signaling pathways involved in cell growth, proliferation, and apoptosis.

The PI3K/Akt signaling pathway , a crucial regulator of cell survival and proliferation, has been shown to be activated by N-nitrosamines like N-nitrosodimethylamine (NDMA).[5][6] This activation can promote cell survival and inhibit apoptosis, contributing to the survival of cells with DNA damage. The tobacco-specific nitrosamine (B1359907) NNK has also been shown to activate the AKT pathway.[7]

dot

The p53 tumor suppressor pathway is another critical target. DNA damage induced by N-nitrosamines can lead to the stabilization and activation of p53. However, mutations in the p53 gene itself are frequently observed in N-nitrosamine-induced tumors, leading to a loss of its tumor-suppressive functions, such as cell cycle arrest and apoptosis, allowing for the proliferation of damaged cells.[8][9][10]

dot

Quantitative Data on Carcinogenic Potency

The carcinogenic potency of N-nitrosamines can vary by several orders of magnitude depending on their chemical structure.[1] A commonly used metric to quantify carcinogenic potency is the TD50 (Tumorigenic Dose 50), which is the daily dose rate in mg/kg body weight required to induce tumors in half of the test animals that would have remained tumor-free at a zero dose.[1][11] A lower TD50 value indicates a higher carcinogenic potency.

| N-Nitrosamine Compound | Abbreviation | Target Organ(s) in Rodents | Carcinogenic Potency (TD50) in Rats (mg/kg/day) |

| N-Nitrosodimethylamine | NDMA | Liver, Kidney, Lung | 0.096[1] |

| N-Nitrosodiethylamine | NDEA | Liver, Esophagus | 0.0265[1][12] |

| N-Nitrosodi-n-butylamine | NDBA | Bladder, Liver, Esophagus | Data not specified in reviewed sources |

| N-Nitrosopyrrolidine | NPYR | Liver | Data not specified in reviewed sources |

| N-Nitrosopiperidine | NPIP | Esophagus, Nasal Cavity, Liver | Data not specified in reviewed sources |

| N-Nitrosodiethanolamine | NDELA | Liver, Kidney, Nasal Cavity | Data not specified in reviewed sources |

| N-Nitrosomethylethylamine | NMEA | Liver, Esophagus | Data not specified in reviewed sources |

Note: TD50 values are derived from rodent carcinogenicity data and serve as a key input for risk assessment. The values for NDMA and NDEA are frequently used as benchmarks.[1]

Experimental Protocols

Assessing the carcinogenic potential of N-nitrosamine compounds involves a combination of in vitro and in vivo assays. The following sections provide an overview of the methodologies for key experiments.

dot

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[13] For N-nitrosamines, enhanced testing conditions are recommended due to their requirement for metabolic activation.[14]

Objective: To determine if a test compound can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology Overview:

-

Tester Strains: A panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA (pKM101) are used.[14] These strains have mutations in the histidine operon, rendering them unable to synthesize histidine.

-

Metabolic Activation (S9 Mix): Since N-nitrosamines require metabolic activation, the assay is performed in the presence of a post-mitochondrial fraction (S9) from the livers of rodents (rat or hamster) pre-treated with enzyme inducers (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone).[14][15] A higher concentration of S9 (e.g., 30%) is often recommended for nitrosamines.[14][16]

-

Exposure: The tester strains are exposed to various concentrations of the N-nitrosamine compound in the presence of the S9 mix. A pre-incubation method, where the bacteria, test compound, and S9 mix are incubated together before plating, is recommended.[14][15]

-

Plating: The mixture is then plated on a minimal glucose agar (B569324) medium containing a trace amount of histidine. This small amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for the mutations to be expressed.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation to a histidine-prototrophic state will grow and form visible colonies. The number of revertant colonies is counted for each concentration of the test compound and compared to the number of spontaneous revertant colonies on the negative control plates.

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

In Vivo Rodent Carcinogenicity Bioassay

The long-term rodent bioassay is the "gold standard" for assessing the carcinogenic potential of a chemical.[1]

Objective: To determine if chronic exposure to an N-nitrosamine compound results in an increased incidence of tumors in rodents.

Methodology Overview:

-

Test Animals: Typically, two rodent species (e.g., Fischer 344 rats and B6C3F1 mice) of both sexes are used.[1]

-

Dose Selection: At least three dose levels are used, plus a concurrent control group. The highest dose is typically the maximum tolerated dose (MTD), which is determined in shorter-term toxicity studies.

-

Administration: The N-nitrosamine is administered to the animals for a significant portion of their lifespan (e.g., 24 months for rats, 18-24 months for mice).[1] The route of administration (e.g., in drinking water, feed, or by gavage) is chosen to mimic potential human exposure routes.[1]

-

Observation: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

-

Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically for tumors. A comprehensive set of tissues from all animals in the control and high-dose groups, and all gross lesions from all animals, are examined microscopically by a veterinary pathologist.

-

Data Analysis: The incidence of each type of tumor in the dosed groups is compared to the incidence in the control group using appropriate statistical methods.

-

Interpretation: A statistically significant increase in the incidence of one or more tumor types in the dosed groups is considered evidence of carcinogenicity.

DNA Adduct Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the detection and quantification of DNA adducts in biological samples from in vivo studies.[17][18]

Objective: To identify and quantify specific N-nitrosamine-induced DNA adducts in the tissues of exposed animals.

Methodology Overview:

-

DNA Isolation: Genomic DNA is isolated from the target tissues of animals exposed to the N-nitrosamine.

-

DNA Hydrolysis: The isolated DNA is enzymatically hydrolyzed to individual deoxyribonucleosides using a combination of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[17]

-

Sample Cleanup: The resulting digest is typically purified using solid-phase extraction (SPE) to remove unmodified nucleosides and other interfering substances.

-

LC Separation: The purified sample is injected into a liquid chromatography system. The DNA adducts are separated from any remaining unmodified nucleosides and other components based on their physicochemical properties using a reversed-phase HPLC column.

-

MS/MS Detection and Quantification: The eluent from the LC is introduced into a tandem mass spectrometer. The DNA adducts are ionized (typically by electrospray ionization - ESI) and detected based on their specific mass-to-charge ratio (m/z). For quantification, the instrument is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where a specific precursor ion (the adduct) is selected and fragmented, and a specific product ion is monitored. Quantification is typically achieved using an isotope-labeled internal standard.

-

Data Analysis: The amount of each DNA adduct is quantified by comparing the peak area of the analyte to that of the internal standard. Adduct levels are typically expressed as the number of adducts per 10^n normal nucleotides.

Conclusion

N-nitrosamine compounds represent a significant class of carcinogens that require careful risk assessment and management. Their carcinogenic activity is a multi-step process initiated by metabolic activation and culminating in the formation of DNA adducts that can lead to mutations and the deregulation of critical cellular signaling pathways. A thorough understanding of these mechanisms, coupled with robust experimental evaluation using standardized protocols for mutagenicity and carcinogenicity testing, is essential for protecting human health. The quantitative data on carcinogenic potency, such as TD50 values, provides a basis for comparative risk assessment and the establishment of safe exposure limits. This technical guide provides a foundational resource for professionals engaged in the study and regulation of these important compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. PI3K-Akt/PKB signaling pathway in neutrophils and mononuclear cells exposed to N-nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tobacco-specific carcinogen nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone induces AKT activation in head and neck epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhancement of urinary bladder carcinogenesis in nullizygous p53-deficient mice by N-butyl-N-(4-hydroxybutyl)nitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Organ-specific susceptibility of p53 knockout mice to N-bis(2-hydroxypropyl)nitrosamine carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-nitrosodimethylamine: Carcinogenic Potency Database [leadscope.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. iphasebiosci.com [iphasebiosci.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. academic.oup.com [academic.oup.com]

- 16. Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study | Lhasa Limited [lhasalimited.org]

- 17. METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

The Isotopic Edge: A Technical Guide to Deuterium Labeling in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within drug discovery and development, the pursuit of precision, accuracy, and a deeper understanding of complex biological systems is paramount. Mass spectrometry (MS) has emerged as an indispensable tool in this endeavor, and its power is significantly amplified through the strategic use of stable isotope labeling, with deuterium (B1214612) (²H or D) being a cornerstone. This in-depth technical guide explores the core principles, experimental protocols, and quantitative impact of deuterium labeling in mass spectrometry, providing a comprehensive resource for scientists aiming to leverage this powerful technique.

Core Principles of Deuterium Labeling

The utility of deuterium labeling in mass spectrometry is rooted in the subtle yet significant mass difference between hydrogen (¹H) and its stable isotope, deuterium. This mass difference of approximately 1.006 Da per deuterium atom allows for the differentiation of labeled and unlabeled molecules by a mass spectrometer. The foundational principles underpinning the application of deuterium labeling include:

-

Isotope Dilution Mass Spectrometry (IDMS): This is a quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (e.g., a deuterated internal standard) to a sample.[1] Because the labeled standard is chemically identical to the analyte, it experiences the same sample preparation losses, chromatographic behavior, and ionization suppression or enhancement.[2] By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved, compensating for variations in the analytical process.[3]

-

Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[4] Consequently, reactions involving the cleavage of a C-D bond often proceed at a slower rate. This phenomenon, known as the deuterium kinetic isotope effect, is leveraged in drug metabolism studies to investigate reaction mechanisms and to create "metabolically shielded" drugs with improved pharmacokinetic profiles.

-

Metabolic Labeling: Cells or organisms can be cultured in media enriched with a deuterium source, such as deuterium oxide (D₂O) or deuterated amino acids.[5][6] As new biomolecules (proteins, lipids, etc.) are synthesized, they incorporate deuterium, leading to a mass shift that can be monitored by mass spectrometry. This allows for the study of metabolic flux and the turnover rates of various biomolecules.[5]

Data Presentation: The Quantitative Impact of Deuterated Internal Standards

The use of deuterated internal standards is widely regarded as the gold standard for quantitative bioanalysis using LC-MS. The data overwhelmingly demonstrates a significant improvement in assay performance, particularly in terms of precision and accuracy, especially in complex biological matrices.

| Analyte | Internal Standard Type | Matrix | Accuracy (% Bias) | Precision (% CV) | Key Finding |

| Kahalalide F | Analog vs. Deuterated (D8) SIL-IS | - | 96.8% vs. 100.3% | 8.6% vs. 7.6% | The deuterated internal standard resulted in a significant improvement in both accuracy and precision.[7] |

| Sirolimus | Desmethoxyrapamycin (Analog) vs. Deuterated (d3) SIR-IS | Whole Blood | - | 7.6%-9.7% vs. 2.7%-5.7% | The use of the deuterated internal standard consistently resulted in lower interpatient assay imprecision.[8] |

| Venetoclax | Deuterated (D8) Analog | Human Plasma | 97.7% - 103.3% | 2.1% - 4.5% | The deuterated internal standard enabled a robust and reliable bioanalytical method with high precision and accuracy.[1] |

| Everolimus | Structural Analog vs. Deuterated (d4) | - | - | - | While both standards performed acceptably, the deuterated standard showed a slope closer to unity, indicating more accurate quantification.[9] |

| Various Pesticides and Mycotoxins | Deuterated Analogs | Cannabis Matrices | Within 25% | < 20% | Deuterated internal standards effectively resolved issues of quantitative accuracy in differing complex matrices.[10] |

Table 1: Comparison of Bioanalytical Method Performance with and without Deuterated Internal Standards.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of deuterium labeling experiments. Below are protocols for key applications.

Protocol 1: Quantitative Bioanalysis using a Deuterated Internal Standard

This protocol outlines a general workflow for the quantification of a small molecule drug in human plasma using a deuterated internal standard.

-

Preparation of Solutions:

-

Prepare stock solutions of the analyte and the deuterated internal standard (e.g., 1 mg/mL in methanol).

-

Prepare a series of calibration standards by spiking the analyte into blank plasma at various concentrations.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.

-

Prepare a working solution of the deuterated internal standard.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add the deuterated internal standard working solution.

-

Add a protein precipitation agent (e.g., acetonitrile) to the plasma sample.

-

Vortex the samples to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto an appropriate HPLC or UPLC column.

-

Separate the analyte and internal standard using a suitable gradient elution.

-

Detect the analyte and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the deuterated internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

-

Protocol 2: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

This protocol describes a bottom-up, continuous-labeling HDX-MS experiment to study protein conformational dynamics.[11]

-

Reagent Preparation:

-

Protein Stock: Prepare the protein of interest in a suitable non-deuterated buffer.

-

Deuteration Buffer: Prepare the labeling buffer by dissolving the same buffer components in D₂O. Adjust the pD to the desired value (pD = pH reading + 0.4).

-

Quench Buffer: Prepare a quench buffer with a low pH (e.g., 2.5) and keep it at 0°C. This buffer should also contain a denaturant (e.g., guanidine (B92328) HCl) and a reducing agent (e.g., TCEP).

-

Protease: Use an acid-stable protease such as pepsin.

-

-

Deuterium Labeling:

-

Initiate the exchange reaction by diluting the protein stock solution into the deuteration buffer at a defined ratio (e.g., 1:19).

-

Incubate the reaction mixture for various time points (e.g., 10s, 1min, 10min, 1h).

-

-

Quenching:

-

At each time point, quench the exchange reaction by adding the cold quench buffer. This rapidly lowers the pH and temperature, effectively stopping the exchange.

-

-

Proteolysis:

-

Immediately after quenching, digest the protein into peptides by adding the acid-stable protease. Perform the digestion at a low temperature (e.g., 4°C) to minimize back-exchange.

-

-

LC-MS/MS Analysis:

-

Inject the digested peptide mixture onto a cooled UPLC system.

-

Separate the peptides using a rapid chromatographic gradient.

-

Analyze the eluting peptides with a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Identify the peptides from a non-deuterated control experiment.

-

For each peptide at each time point, determine the centroid of the isotopic distribution to calculate the average deuterium uptake.

-

Compare the deuterium uptake profiles of the protein in different states (e.g., with and without a ligand) to identify regions of altered conformation.

-

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in deuterium labeling mass spectrometry.

Conclusion

Deuterium labeling is a versatile and powerful technique that significantly enhances the capabilities of mass spectrometry. From providing the foundation for highly accurate and precise quantification in drug development to enabling the study of protein dynamics and metabolic pathways, the applications of deuterium labeling are vast and impactful. A thorough understanding of the core principles, meticulous execution of experimental protocols, and careful consideration of potential challenges are essential for harnessing the full potential of this isotopic edge in scientific research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. lcms.cz [lcms.cz]

- 11. benchchem.com [benchchem.com]

Stability and Degradation Pathways of Nitrosamine Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers worldwide due to their potential carcinogenic properties. Accurate detection and quantification of these impurities are paramount for ensuring patient safety. This requires the use of well-characterized and stable nitrosamine reference standards. However, the stability of these standards themselves can be a critical factor influencing the accuracy of analytical results. This technical guide provides a comprehensive overview of the stability and degradation pathways of common nitrosamine standards, offering valuable insights for researchers, scientists, and drug development professionals involved in their handling, storage, and use.

Nitrosamines can degrade under various conditions, including exposure to light, elevated temperatures, and certain pH levels. Understanding these degradation pathways is crucial for establishing appropriate storage and handling procedures to maintain the integrity of the reference standards. This guide summarizes available quantitative data on the stability of nitrosamine standards, details experimental protocols for stability and forced degradation studies, and provides visual representations of degradation pathways and experimental workflows.

Stability of Nitrosamine Standards: A Quantitative Overview

The stability of nitrosamine standards is influenced by a multitude of factors, with storage conditions playing a pivotal role. The choice of solvent, temperature, and exposure to light can significantly impact the integrity of these compounds over time.

Data on N-nitroso-N-methyl-4-aminobutyric Acid (NMBA) Stability

A study on the stability of the N-nitroso-N-methyl-4-aminobutyric acid (NMBA) reference substance provides valuable quantitative insights into its degradation under various conditions. The purity of NMBA was determined by HPLC to assess its stability.[1]

Table 1: Short-term Stability of NMBA in Methanol (B129727) and Acetonitrile (B52724) at Different Temperatures [1]

| Solvent | Temperature | Day 1 Purity (%) | Day 3 Purity (%) | Day 7 Purity (%) | Day 10 Purity (%) |

| Methanol | 25°C | 99.8 | 99.5 | 98.9 | 98.2 |

| 40°C | 98.6 | 95.8 | 85.3 | 7.8 | |

| Acetonitrile | 25°C | 100.0 | 99.9 | 99.9 | 99.9 |

| 40°C | 99.9 | 99.8 | 99.7 | 99.6 |

As the data indicates, NMBA shows significant degradation in methanol at 40°C over a 10-day period, with the purity dropping to approximately 7.8%. In contrast, NMBA remains relatively stable in acetonitrile under the same conditions.[1] The primary degradation product in methanol was identified as N-nitroso-N-methyl-4-aminobutyric acid methyl ester.[1]

Table 2: Stability of NMBA in Solution at 4°C for 24 hours [1]

| Solvent | Initial Purity (%) | Purity after 24h at 4°C (%) |

| Methanol | 100.0 | 100.0 |

| Acetonitrile | 100.0 | 100.0 |

NMBA was found to be stable in both methanol and acetonitrile when stored at 4°C for 24 hours.[1]

Nitrosamine Degradation Pathways

Nitrosamines can degrade through several pathways, primarily influenced by light, heat, and pH. The degradation of nitrosamine drug substance-related impurities (NDSRIs) is also a key area of investigation.[2][3][4][5]

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, is a major cause of nitrosamine degradation.[6] The N-N bond in the nitroso group is susceptible to cleavage upon absorption of light energy, leading to the formation of various degradation products. It is recommended to store nitrosamine standards in amber vials and protect them from light to prevent photolytic decomposition.[6][7]

Thermal Degradation

Elevated temperatures can accelerate the degradation of nitrosamines. For instance, N-nitrosodiphenylamine is known to decompose at normal GC injection port temperatures.[8] Thermal degradation can be a concern during analytical procedures that involve high temperatures and also during long-term storage if not maintained at appropriate cold conditions.

pH-Dependent Degradation

The stability of nitrosamines can also be influenced by the pH of the solution. Some nitrosamines exhibit instability in highly acidic or alkaline conditions.[2] For example, N-Nitrosodipropylamine is reported to be slightly less stable in acidic solutions compared to neutral or alkaline solutions.[9]

Below is a generalized representation of a nitrosamine degradation pathway.

Experimental Protocols for Stability and Degradation Studies

To ensure the reliability of analytical data, it is crucial to perform stability studies on nitrosamine standards. These studies typically involve forced degradation to identify potential degradation products and to develop stability-indicating analytical methods. The International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) and Q1B, provide a framework for conducting such studies.[10][11][12]

Forced Degradation Studies

Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a nitrosamine standard.[10][11] These studies involve exposing the standard to conditions more severe than accelerated stability testing to trigger degradation. The goal is to achieve 5-20% degradation to obtain meaningful results without completely destroying the molecule.[10]

General Workflow for a Forced Degradation Study:

Detailed Methodologies:

While specific protocols vary depending on the nitrosamine and the analytical instrumentation, the following provides a general framework for conducting forced degradation studies.

1. Preparation of Standard Solutions:

-

Accurately weigh a known amount of the nitrosamine reference standard.

-

Dissolve the standard in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration.[1]

-

Prepare working solutions by diluting the stock solution with the appropriate solvent or medium for each stress condition.

2. Stress Conditions (as per ICH Q1A(R2)): [10]

-

Acid Hydrolysis: Treat the nitrosamine solution with an acid (e.g., 0.1 M HCl) and heat if necessary.

-

Base Hydrolysis: Treat the nitrosamine solution with a base (e.g., 0.1 M NaOH) and heat if necessary.

-

Oxidation: Treat the nitrosamine solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid standard or its solution to elevated temperatures (e.g., 40°C, 60°C).

-

Photodegradation: Expose the nitrosamine solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.[14]

3. Sample Preparation for Analysis:

-

After exposure to the stress condition for a specified duration, neutralize the acidic and basic samples.

-

Dilute the samples to an appropriate concentration for analysis.

-

It is crucial to handle samples carefully to avoid further degradation or contamination.[7][15]

4. Analytical Method:

-

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS), should be used.[16][17][18][19]

-

The method must be able to separate the intact nitrosamine from its degradation products.

-

Method validation should be performed according to ICH Q2(R1) guidelines to ensure accuracy, precision, specificity, and sensitivity.[19]

Table 3: Example Analytical Conditions for Nitrosamine Analysis

| Parameter | LC-MS/MS | GC-MS/MS |

| Column | C18 or equivalent | Capillary column (e.g., DB-WAX) |

| Mobile Phase/Carrier Gas | Gradient of water and organic solvent (e.g., methanol, acetonitrile) with additives (e.g., formic acid) | Helium |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Electron Ionization (EI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) or MRM |

Conclusion

The stability of nitrosamine standards is a critical aspect of ensuring the accuracy and reliability of analytical data for these potent impurities in pharmaceutical products. This guide has provided an overview of the key factors influencing their stability, including temperature, light, and pH, supported by available quantitative data. Understanding the degradation pathways and employing robust experimental protocols for stability and forced degradation studies, in line with ICH guidelines, are essential for maintaining the integrity of these vital reference materials. By adhering to the principles outlined in this guide, researchers and analysts can contribute to the generation of high-quality data, ultimately safeguarding patient health.

References

- 1. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 2. Understanding Nitrosamine Drug Substance-Related Impurities (NDSRIs) - AnalyteGuru [thermofisher.com]

- 3. fda.gov [fda.gov]

- 4. biopharmaspec.com [biopharmaspec.com]

- 5. Nitrosamine Drug Substance-Related Impurities (NDSRIs) in Pharmaceuticals: Formation, Mitigation Strategies, and Emphasis on Mutagenicity Risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cambrex.com [cambrex.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. osha.gov [osha.gov]

- 9. N-Nitrosodipropylamine | C6H14N2O | CID 12130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. scispace.com [scispace.com]

- 12. database.ich.org [database.ich.org]

- 13. ikev.org [ikev.org]

- 14. q1scientific.com [q1scientific.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to the Mechanism of Formation for N-Nitrosamine Impurities in Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underlying the formation of N-nitrosamine impurities in pharmaceutical products. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand, identify, and mitigate the risks associated with these potentially carcinogenic impurities. This document delves into the fundamental chemical pathways, identifies the primary root causes of contamination, presents quantitative data from notable cases, details experimental protocols for detection, and provides visual representations of key processes to facilitate a deeper understanding.

Core Mechanisms of N-Nitrosamine Formation

N-nitrosamines are chemical compounds with the structure R¹R²N-N=O. Their formation in pharmaceuticals is an unintentional consequence of specific chemical reactions between a nitrosating agent and a secondary, tertiary, or, in some cases, quaternary amine.

The Fundamental Chemical Reaction

The primary pathway for N-nitrosamine formation involves the reaction of a nitrosatable amine with a nitrosating agent, most commonly nitrous acid (HNO₂), which is formed from nitrite (B80452) salts (e.g., sodium nitrite) under acidic conditions.[1][2]

Formation of the Nitrosating Agent:

In an acidic environment, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂). This is a critical prerequisite for the subsequent nitrosation reaction.

Nitrosation of Secondary Amines:

Secondary amines (R₂NH) are highly susceptible to nitrosation.[3] The lone pair of electrons on the nitrogen atom of the secondary amine attacks the nitrosonium ion (NO⁺), which is generated from nitrous acid. This reaction is generally rapid and leads directly to the formation of a stable N-nitrosamine.[4]

Nitrosation of Tertiary Amines:

The nitrosation of tertiary amines (R₃N) is a more complex process that typically proceeds via a dealkylation mechanism.[2][5][6] The reaction is generally slower than that of secondary amines and involves the formation of an intermediate iminium ion, which then reacts with a nitrite ion.[5][6]

dot

References

- 1. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. waters.com [waters.com]

- 3. waters.com [waters.com]

- 4. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. fda.gov [fda.gov]

Methodological & Application

Application Notes and Protocols for the Use of N-Nitroso-N-methyl-N-dodecylamine-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products, food, and environmental samples is a significant concern due to their classification as probable human carcinogens. Regulatory bodies worldwide have established stringent limits on the acceptable daily intake of these compounds, necessitating highly sensitive and accurate analytical methods for their quantification. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, particularly in mass spectrometry-based techniques, as they compensate for variations in sample preparation and instrument response.

This document provides detailed application notes and protocols for the use of N-Nitroso-N-methyl-N-dodecylamine-d5 (NMDA-d5) as an internal standard for the quantitative analysis of its non-deuterated counterpart, N-Nitroso-N-methyl-N-dodecylamine (NMDA), and other long-chain nitrosamines. These protocols are intended to serve as a comprehensive guide for researchers in analytical chemistry, quality control, and drug development.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful technique for quantitative analysis. It involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The internal standard is chemically identical to the analyte but has a different mass due to the isotopic substitution (e.g., deuterium (B1214612) for hydrogen).

Because the internal standard and the analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample extraction, cleanup, and chromatographic separation. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. In the mass spectrometer, the analyte and the internal standard are distinguished by their different mass-to-charge ratios (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, an accurate quantification of the analyte in the original sample can be achieved, irrespective of sample losses during the procedure.

Caption: Principle of Isotope Dilution Mass Spectrometry Workflow.

Application: Quantification of N-Nitroso-N-methyl-N-dodecylamine

Background: N-Nitroso-N-methyl-N-dodecylamine (NMDA) is a long-chain nitrosamine (B1359907) that can be found as an impurity in various consumer products, including cosmetics and detergents, and potentially in food and environmental samples. Its detection and quantification at trace levels are crucial for risk assessment and regulatory compliance.

Utility of NMDA-d5: this compound is the ideal internal standard for the analysis of NMDA. The five deuterium atoms on the methyl and adjacent methylene (B1212753) groups provide a sufficient mass shift for clear differentiation from the native compound in the mass spectrometer, while ensuring that its chemical and physical properties closely match those of the analyte.

Experimental Protocols

The following are representative protocols for the analysis of NMDA using NMDA-d5 as an internal standard. These protocols are based on established methods for nitrosamine analysis and should be validated for specific matrices and instrumentation.

Protocol 1: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the analysis of NMDA in liquid samples such as pharmaceutical formulations, cosmetics, and environmental water samples.

1. Materials and Reagents:

-

N-Nitroso-N-methyl-N-dodecylamine (NMDA) analytical standard

-

This compound (NMDA-d5) internal standard

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup if required

2. Standard Solution Preparation:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve NMDA and NMDA-d5 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the NMDA stock solution with an appropriate solvent (e.g., 50:50 methanol:water). Each calibration standard should be fortified with a constant concentration of NMDA-d5 (e.g., 10 ng/mL).

3. Sample Preparation:

-

Accurately weigh or measure a known amount of the sample.

-

Spike the sample with a known amount of NMDA-d5 internal standard solution.

-

For liquid samples: Depending on the matrix, dilute the sample with the initial mobile phase or perform a solid-phase extraction (SPE) for cleanup and concentration.

-

For solid/semi-solid samples: Perform a suitable extraction procedure (e.g., liquid-liquid extraction with dichloromethane (B109758) or solid-liquid extraction with an appropriate solvent), followed by solvent exchange and reconstitution in the initial mobile phase.

-

Filter the final extract through a 0.22 µm filter before LC-MS/MS analysis.

Caption: General Sample Preparation Workflow for LC-MS/MS.

4. LC-MS/MS Conditions:

| Parameter | Suggested Conditions |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol |

| Gradient | Start with 5-10% B, ramp to 95% B, hold, and re-equilibrate. Optimize for analyte retention and separation. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode. APCI is often preferred for nitrosamines. |

| Ion Source Temperature | 500 - 550 °C (APCI) |

| Capillary Voltage | 3.0 - 4.0 kV |

| Gas Flow (Nebulizer, Heater) | Optimize for instrument |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

5. Proposed MRM Transitions:

The following are proposed MRM transitions for NMDA and NMDA-d5. These should be optimized for the specific mass spectrometer being used. The fragmentation of nitrosamines often involves the loss of the nitroso group (-NO) or cleavage of the N-N bond.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| NMDA (Quantifier) | 229.2 | 199.2 | Optimize |

| NMDA (Qualifier) | 229.2 | 43.1 | Optimize |

| NMDA-d5 (Internal Standard) | 234.2 | 204.2 | Optimize |

6. Data Analysis and Quantification:

-

Integrate the peak areas for the quantifier MRM transitions of NMDA and NMDA-d5.

-

Calculate the ratio of the peak area of NMDA to the peak area of NMDA-d5.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the NMDA standards.

-

Determine the concentration of NMDA in the sample by interpolating its peak area ratio from the calibration curve.

Protocol 2: Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This method is suitable for the analysis of thermally stable and volatile nitrosamines. NMDA, being a long-chain nitrosamine, is less volatile than smaller nitrosamines but can still be analyzed by GC-MS/MS.

1. Materials and Reagents:

-

Same as for LC-MS/MS protocol, but with GC-grade solvents (e.g., Dichloromethane, Hexane).

2. Standard Solution Preparation:

-

Similar to the LC-MS/MS protocol, prepare stock and working standard solutions in a suitable GC-compatible solvent like dichloromethane.

3. Sample Preparation:

-

Follow a similar extraction procedure as for LC-MS/MS, typically involving liquid-liquid extraction with dichloromethane.

-

The final extract should be in a volatile solvent compatible with GC injection.

-

Ensure the final extract is dried (e.g., using anhydrous sodium sulfate) and concentrated to the desired volume.

4. GC-MS/MS Conditions:

| Parameter | Suggested Conditions |

| Gas Chromatography | |

| Column | Mid-polarity capillary column (e.g., 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 - 2 µL |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 - 1.2 mL/min) |

| Oven Program | Start at a low temperature (e.g., 50 °C), hold, then ramp to a high temperature (e.g., 280-300 °C). Optimize for analyte separation. |

| Mass Spectrometry | |

| Ionization Source | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Transfer Line Temp. | 280 °C |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

5. Proposed MRM Transitions (based on typical EI fragmentation):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| NMDA (Quantifier) | 228.2 | 198.2 | Optimize |

| NMDA (Qualifier) | 228.2 | 43.1 | Optimize |

| NMDA-d5 (Internal Standard) | 233.2 | 203.2 | Optimize |

6. Data Analysis and Quantification:

-

Follow the same principles as outlined for the LC-MS/MS method.

Method Validation Parameters

A comprehensive validation of the analytical method should be performed according to relevant guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

| Parameter | Description |

| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise and accurate. |

| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. Determined by spike-recovery experiments. |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. (Repeatability, Intermediate Precision) |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |

Logical Relationship Diagram

Caption: Logical Flow from Method Development to Routine Analysis.

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the accurate quantification of N-Nitroso-N-methyl-N-dodecylamine and other related long-chain nitrosamines in a variety of matrices. The detailed protocols and application notes provided herein offer a solid foundation for the development and validation of sensitive analytical methods to ensure product safety and regulatory compliance. It is imperative that these methods are thoroughly validated within the specific laboratory environment and for each unique sample matrix to guarantee the integrity of the analytical results.

Application Note: A Robust Quantitative LC-MS/MS Method for the Analysis of Nitrosamine Impurities in Pharmaceutical Products

Audience: Researchers, scientists, and drug development professionals.

Introduction

The detection of N-nitrosamine impurities in pharmaceutical products has become a major concern for patient safety and has attracted significant regulatory scrutiny.[1] Classified as probable human carcinogens, these impurities can form during the synthesis of active pharmaceutical ingredients (APIs), through the degradation of the product during storage, or from raw materials and excipients.[2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines requiring manufacturers to perform risk assessments and implement sensitive analytical methods to control these impurities at trace levels.[3][4][5][6]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of nitrosamines due to its high sensitivity, selectivity, and applicability to a wide range of nitrosamine (B1359907) compounds, including those that are less volatile or thermally unstable.[7] This application note provides a comprehensive protocol for the sensitive and accurate quantification of common nitrosamine impurities in pharmaceutical matrices using LC-MS/MS.

Experimental Workflow

The overall workflow for the quantitative analysis of nitrosamine impurities involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trial.medpath.com [trial.medpath.com]

- 4. fda.gov [fda.gov]

- 5. FDA: Updated Guidance for Nitrosamines - Analytical Quality Control Group [analytical.gmp-compliance.org]

- 6. propharmagroup.com [propharmagroup.com]

- 7. ijpsjournal.com [ijpsjournal.com]

Application Notes and Protocols for the Preparation of N-Nitroso-N-methyl-N-dodecylamine-d5 Standard Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-N-methyl-N-dodecylamine-d5 is a deuterium-labeled analogue of N-Nitroso-N-methyl-N-dodecylamine, a nitrosamine (B1359907) compound. Deuterated compounds are commonly used as internal standards in quantitative analysis by mass spectrometry (MS), such as Liquid Chromatography-Mass Spectrometry (LC-MS), to improve the accuracy and precision of analytical methods. This document provides detailed protocols for the preparation of standard solutions of this compound, intended for use in research and drug development settings.

Compound Information

A clear understanding of the compound's properties is essential for the accurate preparation of standard solutions.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₃H₂₃D₅N₂O |

| Molecular Weight | 233.41 g/mol |

| CAS Number | 1794756-43-6 |

| Appearance | Light brown to brown oil |

Safety Precautions

N-Nitroso compounds are potentially carcinogenic and should be handled with extreme care. The Safety Data Sheet (SDS) for the non-deuterated analogue, N-Nitroso-N-methyl-N-dodecylamine, indicates that it is harmful if swallowed and is suspected of causing genetic defects.

Always adhere to the following safety protocols:

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) at all times.

-

Ventilation: All handling of the neat compound and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of any vapors.

-

Waste Disposal: Dispose of all waste materials, including empty vials, pipette tips, and contaminated solvents, in accordance with local, state, and federal regulations for hazardous waste.

-

Spill Management: In case of a spill, immediately evacuate the area and follow established laboratory procedures for hazardous material cleanup.

Experimental Protocols

Materials and Equipment

-

This compound (neat material)

-

High-purity solvent (e.g., Methanol (B129727) or Acetonitrile, LC-MS grade or equivalent)

-

Calibrated analytical balance (readable to at least 0.01 mg)

-

Class A volumetric flasks (e.g., 1 mL, 10 mL)

-

Calibrated micropipettes (e.g., P1000, P200, P20) with appropriate tips

-

Amber glass vials with screw caps (B75204) for storage

-

Vortex mixer

-

Sonicator

Preparation of a 1 mg/mL Stock Solution

This protocol outlines the preparation of a primary stock solution with a concentration of 1 mg/mL.

-

Equilibration: Allow the vial containing the neat this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing: Accurately weigh approximately 1 mg of the neat material using a calibrated analytical balance. Record the exact weight.

-

Dissolution: Quantitatively transfer the weighed compound to a 1 mL Class A volumetric flask.

-

Solvent Addition: Add a small amount of the chosen solvent (e.g., methanol or acetonitrile) to the volumetric flask to dissolve the compound. Gently swirl the flask to aid dissolution. A vortex mixer or sonicator can be used to ensure the compound is fully dissolved.

-

Dilution to Volume: Once the compound is completely dissolved, add the solvent to the 1 mL mark of the volumetric flask.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Transfer and Labeling: Transfer the stock solution to a clean, labeled amber glass vial. The label should include the compound name, concentration (in mg/mL), solvent, preparation date, and the initials of the preparer.

-

Storage: Store the stock solution in a refrigerator at 2-8°C for short-term use or in a freezer at -20°C for long-term storage.

Preparation of Intermediate and Working Standard Solutions

This section describes the serial dilution of the 1 mg/mL stock solution to prepare intermediate and working standards at various concentrations in both µg/mL and ng/mL. The principle of C₁V₁ = C₂V₂ is used for all dilution calculations.

Table of Serial Dilutions:

| Standard ID | Starting Concentration (mg/mL) | Volume of Stock (µL) | Final Volume (mL) | Final Concentration (mg/mL) | Final Concentration (µg/mL) | Final Concentration (ng/mL) |

| Stock | - | - | 1 | 1 | 1000 | 1,000,000 |

| INT-1 | 1 | 100 | 1 | 0.1 | 100 | 100,000 |

| INT-2 | 0.1 | 100 | 1 | 0.01 | 10 | 10,000 |

| WS-1 | 0.01 | 100 | 1 | 0.001 | 1 | 1,000 |

| WS-2 | 0.001 | 100 | 1 | 0.0001 | 0.1 | 100 |

| WS-3 | 0.0001 | 100 | 1 | 0.00001 | 0.01 | 10 |

| WS-4 | 0.00001 | 100 | 1 | 0.000001 | 0.001 | 1 |

Protocol for a Representative Dilution (INT-1 from Stock):

-

Pipette 100 µL of the 1 mg/mL stock solution into a clean 1 mL volumetric flask.

-

Add the diluent solvent to the 1 mL mark.

-

Cap and invert the flask multiple times to ensure thorough mixing.

-

Transfer the resulting 100 µg/mL (0.1 mg/mL) solution to a new, clearly labeled amber vial.

-

Repeat this process for subsequent dilutions as outlined in the table. Use a new pipette tip for each transfer.

Workflow Diagram

The following diagram illustrates the logical workflow for the preparation of standard solutions of this compound.

Caption: Workflow for the preparation of standard solutions.

Application Notes and Protocols for Nitrosamine Testing in Sartans

Introduction

The discovery of nitrosamine (B1359907) impurities in several sartan medications has necessitated robust and reliable analytical methods for their detection and quantification. These impurities, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), are classified as probable human carcinogens, making their control in pharmaceutical products a critical issue for patient safety. This document provides detailed application notes and experimental protocols for the sample preparation and analysis of nitrosamines in sartan drug substances and products. The methodologies described are based on established techniques including direct injection, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), coupled with highly sensitive analytical instrumentation like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Approaches

The choice of analytical technique is crucial for achieving the required sensitivity and selectivity for nitrosamine analysis at trace levels. LC-MS/MS is often preferred due to its applicability to a wide range of nitrosamines without the need for derivatization and its reduced risk of thermal degradation of analytes.[1][2] GC-MS is also a powerful technique, particularly when coupled with a triple quadrupole mass spectrometer (GC-TQ), offering excellent sensitivity and selectivity.[3][4]

Sample Preparation Techniques

Effective sample preparation is paramount for accurate and precise nitrosamine analysis. The goal is to extract the target nitrosamines from the complex drug matrix while minimizing interferences. The primary techniques employed are:

-

Direct Injection: This is the simplest approach, where the dissolved sample is directly introduced into the analytical instrument. It is a rapid method but may be prone to matrix effects.

-

Liquid-Liquid Extraction (LLE): This technique involves partitioning the nitrosamines between two immiscible liquid phases, typically an aqueous sample solution and an organic solvent like dichloromethane (B109758) (DCM).[3][5]

-

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain and concentrate the nitrosamines from the sample solution, followed by elution with a suitable solvent. While it can provide cleaner extracts, method development can be complex, and recovery rates may vary.[6][7]

Experimental Protocols

Protocol 1: Direct Injection with LC-MS/MS

This protocol is a straightforward method suitable for rapid screening of multiple nitrosamines in sartan active pharmaceutical ingredients (APIs) and final products.[1][2]

1. Sample Preparation: a. Weigh 250 mg of the sartan API or ground tablet powder into a 15 mL centrifuge tube.[1][2] b. Add 250 µL of an appropriate internal standard solution (e.g., 400 ng/mL of a deuterated nitrosamine standard in methanol).[1][2] c. Add 250 µL of methanol (B129727) and sonicate for 5 minutes to facilitate extraction.[1][2] d. Add 4.5 mL of deionized water and sonicate for another 5 minutes.[1][2] e. Centrifuge the solution at 3000 ×g for 5 minutes.[1][2] f. Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.[1][2]

2. LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography system.

- Column: Xselect® HSS T3 column (15 cm × 3 mm i.d., 3.5 μm) or equivalent.[1][2]

- Mobile Phase A: 0.1% formic acid in water.[1][2]

- Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (2:8 v/v).[1][2]

- Gradient Elution: A suitable gradient program to separate the target nitrosamines.

- MS System: A triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Acquisition Mode: Multiple Reaction Monitoring (MRM).

Workflow for Direct Injection LC-MS/MS

References

- 1. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fda.gov.tw [fda.gov.tw]

- 3. agilent.com [agilent.com]

- 4. shimadzu.com [shimadzu.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Screening of Nitrosamine Impurities in Sartan Pharmaceuticals by GC-MS/MS -Mass Spectrometry Letters | Korea Science [koreascience.kr]

Application of Deuterated Standards in the Analysis of Environmental Water Samples

Introduction

The accurate quantification of organic micropollutants, such as pharmaceuticals, personal care products (PPCPs), and pesticides, in environmental water samples presents a significant analytical challenge.[1] These complex matrices often contain co-extractable substances that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.[2][3] Isotope dilution mass spectrometry (IDMS), utilizing deuterated internal standards, has emerged as the gold standard for robust and accurate quantification of these contaminants.[2][3][4] Deuterated standards are chemically identical to their native counterparts but have a higher mass due to the substitution of hydrogen atoms with deuterium.[5] This near-perfect chemical analogy allows them to co-elute chromatographically and experience similar ionization efficiencies, effectively compensating for matrix effects, extraction losses, and instrumental variability.[2][3][5]

These application notes provide a comprehensive overview and detailed protocols for the use of deuterated standards in the analysis of environmental water samples, specifically focusing on the quantification of pharmaceuticals and personal care products by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are intended for researchers, scientists, and professionals involved in environmental monitoring and drug development.

Core Principles of Isotope Dilution with Deuterated Standards

The fundamental principle behind using deuterated internal standards is the addition of a known quantity of the labeled standard to the sample prior to any sample preparation steps.[5] The ratio of the signal from the native analyte to the signal from the deuterated standard is then used for quantification. This ratio remains constant throughout the analytical process, as any losses or variations in signal intensity will affect both the analyte and the standard equally.

Key Advantages:

-

Compensation for Matrix Effects: Co-elution of the analyte and the deuterated standard ensures that both are subjected to the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[2][5]

-

Correction for Sample Preparation Losses: Any loss of analyte during extraction, cleanup, and concentration steps is mirrored by a proportional loss of the deuterated standard.

-

Improved Accuracy and Precision: By correcting for these potential sources of error, isotope dilution with deuterated standards leads to more accurate and precise quantification.

-

Enhanced Method Robustness: The method becomes less susceptible to variations in sample matrix composition and experimental conditions.[2]

Experimental Protocols

The following protocols are based on established methodologies, such as U.S. EPA Method 1694 and published research, for the analysis of pharmaceuticals and personal care products in various water matrices.[4][6]

Protocol 1: Sample Collection, Preservation, and Storage

Proper sample collection and preservation are critical to ensure the integrity of the analytes.

-

Sample Collection: Collect water samples in amber glass containers to prevent photodegradation of target analytes.

-

Preservation: For aqueous samples, maintain them in the dark at a temperature below 6°C from the time of collection until they reach the laboratory.

-

Storage: If samples are to be frozen, allow for expansion space in the container. Solid, semi-solid, and mixed-phase samples should be stored in the dark at less than -10°C.

Protocol 2: Sample Preparation and Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for the extraction and concentration of pharmaceuticals from water samples using solid-phase extraction (SPE).[2][4]

Materials:

-

1-liter water sample

-

Deuterated internal standard spiking solution

-

Formic acid (for pH adjustment)

-

Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges

-

Methanol (HPLC grade)

-

Ethyl acetate

-

Nitrogen gas evaporator

-

Reconstituting solution (e.g., 90:10 water:methanol)

Procedure:

-

Spiking: To a 1 L water sample, add a known volume of the deuterated internal standard stock solution.

-

pH Adjustment: Adjust the sample pH to 2.0 with formic acid to ensure the analytes are in a suitable form for extraction.

-

SPE Cartridge Conditioning:

-

Wash the Oasis HLB cartridge with 5 mL of ethyl acetate.

-

Wash with 5 mL of dichloromethane.

-

Wash with 5 mL of methanol.

-

Equilibrate with 10 mL of reagent water at pH 2.0. Do not allow the cartridge to go dry.

-

-

Sample Loading: Load the acidified and spiked water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

-

Cartridge Washing: After loading, wash the cartridge with 10 mL of reagent water to remove any interfering polar compounds.

-

Cartridge Drying: Dry the cartridge under a stream of nitrogen for 10 minutes to remove residual water.

-

Elution:

-

Elute the analytes and deuterated standards from the cartridge with 5 mL of ethyl acetate.

-

Follow with a second elution using 5 mL of a 50:50 mixture of dichloromethane and ethyl acetate.

-

-

Concentration: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 1 mL of the reconstituting solution. The sample is now ready for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of pharmaceuticals using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A linear gradient tailored to the specific analytes of interest (e.g., 5% B to 95% B over 8 minutes).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode depending on the analytes.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: For each analyte and its corresponding deuterated standard, specific precursor-to-product ion transitions should be optimized for maximum sensitivity and selectivity.

Protocol 4: Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas for the specific MRM transitions of both the native analyte and the deuterated internal standard.

-

Response Factor Calculation: Calculate the response factor (RF) for each analyte using the following equation from a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the deuterated standard: RF = (Area_analyte / Area_IS) / (Concentration_analyte / Concentration_IS)

-

Concentration Calculation: Determine the concentration of the analyte in the unknown sample using the following equation: Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF)

Data Presentation

The use of deuterated standards significantly improves the quality of quantitative data. The following tables summarize typical performance data for the analysis of various pharmaceuticals in different water matrices using an isotope dilution LC-MS/MS method.[2]

Table 1: Matrix Spike Recoveries of Pharmaceuticals in Various Water Matrices [2]

| Compound | Wastewater Influent (%) | Wastewater Effluent (%) | Surface Water (%) | Drinking Water (%) |

| Acetaminophen | 98 | 95 | 101 | 99 |

| Caffeine | 102 | 101 | 98 | 103 |

| Carbamazepine | 95 | 97 | 105 | 101 |

| Ciprofloxacin | 88 | 91 | 96 | 94 |

| Fluoxetine | 106 | 108 | 113 | 116 |

| Ibuprofen | 92 | 94 | 99 | 97 |

| Sulfamethoxazole | 99 | 100 | 103 | 102 |

| Triclosan | 90 | 93 | 97 | 95 |

Data adapted from Vanderford, B. J., & Snyder, S. A. (2006). Analysis of pharmaceuticals in water by isotope-dilution liquid chromatography/tandem mass spectrometry. Environmental science & technology, 40(23), 7312-7320.

Table 2: Method Reporting Limits (MRLs) for Pharmaceuticals in Water [2]

| Compound | MRL (ng/L) |

| Acetaminophen | 1.0 |

| Caffeine | 0.5 |

| Carbamazepine | 0.25 |

| Ciprofloxacin | 1.0 |

| Fluoxetine | 0.5 |

| Ibuprofen | 1.0 |

| Sulfamethoxazole | 0.25 |

| Triclosan | 0.5 |

Data based on a 500 mL sample volume and a final extract volume of 500 µL, adapted from Vanderford, B. J., & Snyder, S. A. (2006).

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the principle of matrix effect compensation using deuterated standards.

Caption: General workflow for the analysis of water samples using deuterated standards.

Caption: Compensation for matrix effects by a deuterated internal standard.

Conclusion

The use of deuterated internal standards in isotope dilution mass spectrometry is an indispensable technique for the accurate and reliable quantification of organic micropollutants in complex environmental water matrices. The protocols and data presented here demonstrate the robustness and effectiveness of this approach in overcoming common analytical challenges such as matrix effects and sample preparation losses. By implementing these methods, researchers and scientists can achieve high-quality data essential for environmental monitoring, risk assessment, and regulatory compliance.

References

- 1. scielo.org.mx [scielo.org.mx]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Analysis of pharmaceuticals in water by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. benchchem.com [benchchem.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Application Note: Quantification of N-Nitroso-N-methyl-N-dodecylamine in Food and Beverage Matrices using Isotope Dilution Mass Spectrometry

Abstract

This application note describes a robust and sensitive analytical method for the determination of N-Nitroso-N-methyl-N-dodecylamine in various food and beverage matrices. The method utilizes an isotope dilution assay with N-Nitroso-N-methyl-N-dodecylamine-d5 as an internal standard, coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) for accurate quantification. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol is employed for efficient sample preparation. This method is intended for researchers, scientists, and professionals in the food safety and drug development sectors to ensure compliance with regulatory standards and to conduct exposure risk assessments.

Introduction

N-nitrosamines are a class of chemical compounds that can form in food products during processing and storage, particularly in items treated with nitrites, such as cured meats.[1][2][3] Many N-nitrosamines are potent carcinogens, making their detection and quantification in food and beverages a critical public health concern.[1][4][5] The analysis of these compounds is often challenging due to their presence at trace levels and the complexity of food matrices.[1][6]

Isotope dilution analysis, where a stable isotope-labeled version of the analyte is used as an internal standard, is a highly accurate and precise quantification technique. This compound serves as an ideal internal standard for the analysis of N-Nitroso-N-methyl-N-dodecylamine, as it shares similar chemical and physical properties with the analyte, compensating for matrix effects and variations in sample preparation and instrument response.

This application note provides a detailed protocol for the extraction and analysis of N-Nitroso-N-methyl-N-dodecylamine from various food matrices, including meat products, dairy, and beverages, using GC-MS/MS.

Experimental

Materials and Reagents

-

N-Nitroso-N-methyl-N-dodecylamine standard

-

This compound internal standard

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Magnesium sulfate (B86663) (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (for pigmented samples)

Instrumentation

-

Gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS)

-

Centrifuge

-

Vortex mixer

-

Analytical balance

Sample Preparation (Modified QuEChERS)

-

Homogenization: Homogenize a representative 10 g sample of the food or beverage. For liquid samples, use 10 mL.

-

Internal Standard Spiking: Spike the homogenized sample with a known concentration of this compound internal standard solution.

-

Extraction:

-

Add 10 mL of acetonitrile to a 50 mL centrifuge tube containing the spiked sample.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18. For samples with high pigment content, add 7.5 mg of GCB.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Extract: The resulting supernatant is the final extract for GC-MS/MS analysis.

GC-MS/MS Analysis

-

GC Column: (Specify column type, e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI)

-

MS/MS Transitions: The specific precursor and product ions for both N-Nitroso-N-methyl-N-dodecylamine and its d5-labeled internal standard should be optimized. Representative transitions are provided in the table below.

Data Presentation

Table 1: GC-MS/MS Parameters for N-Nitroso-N-methyl-N-dodecylamine and its Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| N-Nitroso-N-methyl-N-dodecylamine | To be determined | To be determined | To be determined | To be determined |

| This compound | To be determined | To be determined | To be determined | To be determined |

Table 2: Method Performance Characteristics (Hypothetical Data)

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 µg/kg |

| Limit of Quantification (LOQ) | 0.3 µg/kg |

| Recovery (at 1 µg/kg) | 85-110% |

| Precision (%RSD) | < 15% |

Visualization

Caption: Experimental workflow for the analysis of N-Nitroso-N-methyl-N-dodecylamine.

Conclusion

The described method provides a reliable and sensitive approach for the quantification of N-Nitroso-N-methyl-N-dodecylamine in a variety of food and beverage matrices. The use of this compound as an internal standard ensures high accuracy and precision by correcting for matrix effects and procedural losses. This application note serves as a comprehensive guide for laboratories involved in food safety testing and regulatory compliance.